molecular formula C15H11FN2OS B2944680 (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313469-45-3

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2944680
CAS No.: 313469-45-3
M. Wt: 286.32
InChI Key: FQMJLJLXPZKSNU-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is intended For Research Use Only and is a valuable chemical tool for investigating novel antibacterial strategies, particularly those targeting the bacterial cell division protein FtsZ . FtsZ is a highly conserved bacterial cytoskeletal protein, essential for cell division and a promising target for new antibiotics due to its absence in human cells . The interdomain cleft (IDC) of FtsZ is a particularly attractive binding site for small-molecule inhibitors, as it exhibits less similarity to human tubulin compared to the GTP-binding site, potentially reducing the risk of cytotoxicity in eukaryotic hosts . Researchers can utilize this compound to probe the mechanism of bacterial divisome disruption, study the treadmilling dynamics of FtsZ polymers, and evaluate its effects on GTPase activity and Z-ring formation . Its structure aligns with other reported small molecules that disrupt FtsZ function, leading to inhibition of GTPase activity, aberrant polymerization, and ultimately, bacterial cell filamentation and death . This reagent is suitable for in vitro biochemical assays, high-throughput screening, and microbiological studies aimed at combating multidrug-resistant bacterial pathogens.

Properties

IUPAC Name

3-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJLJLXPZKSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is C16H14FN2OSC_{16}H_{14}FN_{2}OS with a molecular weight of 302.36 g/mol. The compound features a fluorine atom and a benzo[d]thiazole moiety, which are crucial for its biological activity.

The biological activity of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It binds to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

Activity TypeDescriptionReference
Anticancer Induces apoptosis in various cancer cell lines
Antibacterial Exhibits significant antibacterial properties
Antiviral Potential activity against viral infections
Antimalarial Shows efficacy against Plasmodium falciparum

Case Studies

Several studies have evaluated the biological activity of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

  • Anticancer Activity Study : A study demonstrated that the compound exhibited cytotoxicity against A-431 and Jurkat cell lines, with IC50 values significantly lower than those of standard drugs like doxorubicin. Molecular dynamics simulations indicated that the compound primarily interacts through hydrophobic contacts with target proteins .
  • Antibacterial Efficacy : In vitro tests revealed that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Antiviral Potential : Research indicated that (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could inhibit viral replication in cell cultures, warranting further investigation into its mechanism against specific viruses .

Comparative Analysis

When compared to similar compounds within the benzo[d]thiazole class, (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide shows enhanced potency due to its unique structural features:

Compound NameBiological ActivityNotable Features
6-bromobenzo[d]thiazol-2(3H)-oneAnticancerLacks fluorine substitution
Thiazolo[5,4-d]thiazolesAntimicrobialDifferent structural framework
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)AntiviralSimilar fluorine presence

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference ID
(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) 3-methyl (BTh), 3-fluoro (Bz) 314.3* ~3.8† Potential enzyme inhibition/sensing
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro (BTh); 3-fluoro (Bz) 318.3 4.1 Enhanced lipophilicity
BTN (Benzothiazole-based Cu²⁺ sensor) 3-methyl (BTh); hydrazone-naphthol (Bz) N/A N/A Fluorescence "off-on" for Cu²⁺ (LOD: 3.3 µM)
4-(Quinoline-sulfonyl)-N-(3-methylbenzo[d]thiazol-2-ylidene)benzamide 3-methyl (BTh); sulfonyl-quinoline (Bz) N/A N/A Increased solubility via sulfonyl
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide 3-ethyl, 4-phenyl (Thiazole); H (Bz) N/A N/A Anticancer activity (cell-based assays)

*Calculated based on molecular formula (C₁₆H₁₃FN₂OS). †Estimated using analogous compounds.

Key Observations :

  • Fluorine Substitution: The 3-fluoro group on the benzamide (target compound) likely enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like N-(4-phenyl-3-ethylthiazol-2-ylidene)benzamide .
  • Methyl vs.
  • Sulfonyl and Quinoline Moieties: The sulfonyl group in 4-(quinoline-sulfonyl)-N-(3-methylbenzo[d]thiazol-2-ylidene)benzamide increases polarity, which may enhance aqueous solubility compared to the target compound .
Enzyme Inhibition and Antimicrobial Activity
  • Morpholine-derived Thiazoles () : Compounds with nitrophenyl and chlorophenyl substituents (e.g., compound 23 ) inhibit bovine carbonic anhydrase, suggesting that the target compound’s fluorine could similarly enhance enzyme binding via halogen interactions .
  • Antibacterial Thiazole Orange Derivative (): The compound 2-((E)-4-hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2-ylidene)methyl)quinolin-1-ium iodide inhibits bacterial cell division by targeting FtsZ. The target compound lacks the quinolinium group but retains the 3-methylbenzothiazole motif, which may confer moderate antibacterial effects .
Fluorescence Sensing
  • BTN Sensor () : The benzothiazole-ylidene hydrazone structure in BTN enables selective Cu²⁺ detection via chelation-enhanced fluorescence. The target compound’s 3-fluoro and 3-methyl groups could similarly stabilize metal coordination, though its lack of a naphthol moiety may limit sensor functionality .

Structural Insights from NMR and MS Data

  • NMR Trends : In analogs like N-(3-allyl-4-phenylthiazol-2-ylidene)benzamide (), the thiazole proton resonates at δ 7.2–7.8 ppm, while the target compound’s fluorine may deshield adjacent protons, shifting signals downfield .
  • Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]+ = 337.1215 in ) confirm molecular integrity, suggesting the target compound would exhibit analogous fragmentation patterns .

Q & A

Q. How is this compound adapted for theranostic applications (e.g., dual sensing and therapy)?

  • Methodology : Conjugation with selenium-substituted cyanine dyes enables G-quadruplex DNA targeting, validated via fluorescence quenching and cytotoxicity assays. Pharmacokinetic modeling optimizes dosing for combined diagnostic (Cu²+ sensing) and therapeutic (antiproliferative) roles .

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